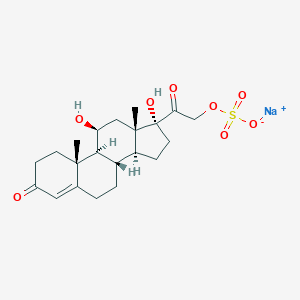

Hydrocortisone 21-(sodium sulphate)

Descripción general

Descripción

El sulfato de cortisol (sodio), también conocido como sulfato de cortisol 21-sodio, es un metabolito del cortisol, una hormona esteroide producida por la corteza adrenal. El cortisol juega un papel crucial en varios procesos fisiológicos, incluida la respuesta al estrés, la función inmunitaria y el metabolismo. El sulfato de cortisol (sodio) es un ligando específico para la transcortina intracelular y participa en la regulación de la actividad del cortisol en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del sulfato de cortisol (sodio) implica la sulfatación del cortisol. Este proceso típicamente requiere el uso de un complejo de trióxido de azufre-piridina o ácido clorosulfónico como agentes sulfatantes. La reacción se lleva a cabo bajo condiciones controladas para garantizar la sulfatación selectiva en el grupo 21-hidroxilo del cortisol .

Métodos de producción industrial: La producción industrial de sulfato de cortisol (sodio) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y técnicas avanzadas de purificación para obtener el producto deseado con alta pureza y rendimiento. El producto final se cristaliza y seca a menudo para obtener una forma sólida estable adecuada para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de cortisol (sodio) puede sufrir varias reacciones químicas, que incluyen:

Hidrólisis: El grupo sulfato puede hidrolizarse en condiciones ácidas o básicas para producir cortisol libre.

Oxidación: El sulfato de cortisol (sodio) puede oxidarse para formar sulfato de cortisona (sodio).

Reducción: El compuesto puede reducirse para formar sulfato de dihidrocortisol (sodio).

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados:

Hidrólisis: Cortisol libre.

Oxidación: Sulfato de cortisona (sodio).

Reducción: Sulfato de dihidrocortisol (sodio).

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Acute Conditions

Hydrocortisone sodium succinate is frequently used in emergency medicine for the treatment of acute adrenocortical insufficiency, such as during an Addisonian crisis or severe allergic reactions. Its rapid solubility allows for quick intravenous administration, providing immediate therapeutic effects. Clinical guidelines recommend initial doses ranging from 100 mg to 500 mg, based on the severity of the condition .

1.2 Chronic Inflammatory Diseases

This compound is also indicated for chronic inflammatory conditions, including systemic lupus erythematosus and rheumatoid arthritis. It helps manage symptoms by suppressing the immune response and reducing inflammation . The administration can be tailored to individual patient needs, often requiring careful monitoring due to potential side effects such as hypertension and electrolyte imbalances .

1.3 Hormonal Replacement Therapy

Hydrocortisone sodium succinate is utilized in hormonal replacement therapy for patients with adrenal insufficiency. It mimics the action of cortisol in the body, helping to maintain metabolic functions and respond to stress appropriately .

Scientific Research Applications

2.1 Metabolomics

In scientific research, hydrocortisone sodium succinate is employed in metabolomics studies to investigate stress responses and adrenal function. Researchers utilize this compound to explore its metabolic pathways and effects on various physiological processes.

2.2 Cancer Research

The compound has been proposed as a biomarker in cancer research, particularly in studying lung cancer. Its role in cellular metabolism and stress response mechanisms makes it a valuable target for understanding tumor biology and progression.

2.3 Pharmacological Studies

Hydrocortisone sodium succinate is studied for its pharmacological effects on the central nervous system (CNS). Research indicates that it may influence behavior and cognitive functions, providing insights into its therapeutic potential beyond traditional uses .

Case Studies

Safety and Side Effects

While hydrocortisone sodium succinate is effective for various conditions, it is associated with several side effects that require monitoring:

Mecanismo De Acción

El sulfato de cortisol (sodio) ejerce sus efectos uniéndose a la transcortina intracelular, un ligando específico para el cortisol. Esta unión regula la disponibilidad y actividad del cortisol en el cuerpo. El compuesto influye en varios objetivos moleculares y vías, incluido el eje hipotalámico-hipofisario-adrenal, que juega un papel crucial en la respuesta al estrés y la homeostasis. El sulfato de cortisol (sodio) también afecta la expresión génica al interactuar con los receptores de glucocorticoides, lo que lleva a cambios en la síntesis de proteínas y las funciones celulares .

Compuestos similares:

Cortisona: Una forma oxidada de cortisol, utilizada como agente antiinflamatorio.

Prednisolona: Un glucocorticoide sintético con propiedades antiinflamatorias similares.

Dexametasona: Un potente glucocorticoide sintético utilizado en varios tratamientos médicos

Singularidad del sulfato de cortisol (sodio): El sulfato de cortisol (sodio) es único debido a su sulfatación específica en el grupo 21-hidroxilo, que altera su solubilidad, estabilidad y actividad biológica. Esta modificación le permite servir como un ligando específico para la transcortina intracelular, haciéndolo valioso para estudiar el metabolismo del cortisol y sus efectos fisiológicos .

Comparación Con Compuestos Similares

Cortisone: An oxidized form of cortisol, used as an anti-inflammatory agent.

Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: A potent synthetic glucocorticoid used in various medical treatments

Uniqueness of Cortisol Sulfate (Sodium): Cortisol sulfate (sodium) is unique due to its specific sulfation at the 21-hydroxyl group, which alters its solubility, stability, and biological activity. This modification allows it to serve as a specific ligand for intracellular transcortin, making it valuable in studying cortisol metabolism and its physiological effects .

Actividad Biológica

Hydrocortisone 21-(sodium sulphate), also known as cortisol sulfate sodium, is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is significant in various physiological processes and has been the subject of extensive research due to its biological activity and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity of hydrocortisone 21-(sodium sulphate), including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Hydrocortisone 21-(Sodium Sulphate)

Hydrocortisone 21-(sodium sulphate) serves as a specific ligand for intracellular transcortin, influencing cortisol activity within the body. It plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is vital for stress response and homeostasis. The compound's biological activity is primarily mediated through its interaction with glucocorticoid receptors, leading to alterations in gene expression and subsequent cellular functions .

The primary mechanisms through which hydrocortisone 21-(sodium sulphate) exerts its biological effects include:

- Binding to Glucocorticoid Receptors : This interaction modulates gene expression, promoting anti-inflammatory responses while inhibiting pro-inflammatory pathways .

- Regulation of Inflammatory Mediators : Hydrocortisone inhibits phospholipase A2, thereby reducing the synthesis of arachidonic acid derivatives, which are critical in inflammation .

- Impact on Immune Function : The compound decreases leukocyte migration to sites of inflammation and inhibits neutrophil apoptosis, contributing to its anti-inflammatory properties .

Pharmacological Effects

Hydrocortisone 21-(sodium sulphate) has been studied for its wide range of pharmacological effects:

- Anti-Inflammatory Action : It is effective in treating conditions characterized by excessive inflammation, such as autoimmune diseases and allergic reactions.

- Metabolic Regulation : The compound influences glucose metabolism, potentially leading to hyperglycemia in susceptible individuals. It also affects protein metabolism, which can result in negative nitrogen balance with prolonged use .

- Central Nervous System Effects : Research indicates that hydrocortisone can impact behavior and mood through its action on the central nervous system .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic applications of hydrocortisone 21-(sodium sulphate):

- Study on Stress Response : A study involving animal models demonstrated that administration of cortisol sulfate sodium significantly affected stress-related behaviors, suggesting its potential role in managing stress-related disorders .

- Clinical Applications in Adrenal Insufficiency : Hydrocortisone is commonly used to replace endogenous cortisol in patients with adrenal insufficiency. Its efficacy was observed in maintaining homeostasis during physiological stressors .

- Cancer Biomarker Research : Recent investigations have proposed cortisol sulfate sodium as a biomarker for certain cancers, including lung cancer. This highlights its potential utility beyond traditional therapeutic applications.

Data Table: Biological Activities and Effects

| Biological Activity | Mechanism of Action | Clinical Implications |

|---|---|---|

| Anti-inflammatory | Inhibition of phospholipase A2 | Treatment of autoimmune conditions |

| Regulation of glucose metabolism | Modulation of insulin sensitivity | Management of diabetes mellitus |

| Central nervous system modulation | Interaction with serotonin receptors | Potential treatment for mood disorders |

| Immune response suppression | Decreased leukocyte migration | Use in allergic reactions |

Propiedades

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKQHUMDQFOLHE-WDCKKOMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939934 | |

| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-36-4 | |

| Record name | Hydrocortisone 21-(sodium sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(sodium sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.